

Elucidation of the Structure and Stereochemistry of Miyakamide A1: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Miyakamide A1*

Cat. No.: *B15563936*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miyakamide A1 is a cyclic peptide antibiotic that has garnered interest within the scientific community due to its unique structural features and biological activity. Isolated from the fungus *Aspergillus flavus* var. *columnaris* FKI-0739, the complete structural elucidation and stereochemical assignment of **Miyakamide A1** have been pivotal for understanding its mode of action and for guiding synthetic efforts. This technical guide provides an in-depth overview of the methodologies and data that culminated in the definitive structural assignment of **Miyakamide A1**, presenting key quantitative data in a clear, tabular format and detailing the experimental protocols that were instrumental in this scientific endeavor.

Introduction

Natural products continue to be a rich source of novel chemical entities with therapeutic potential. Among these, peptides derived from microbial sources have shown significant promise. **Miyakamide A1**, a metabolite of *Aspergillus flavus*, is one such compound. Its structure, determined as N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(α Z)- α , β -didehydrotryptamine, possesses intriguing features, including a didehydrotryptamine moiety and the presence of both L-phenylalanine and N-methyl-L-phenylalanine residues.^[1] This guide will walk through the critical steps and data that led to this structural determination.

Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation and purification from the source organism. The following protocol outlines the methodology employed for obtaining pure **Miyakamide A1** from the culture broth of *Aspergillus flavus* var. *columnaris* FKI-0739.

Experimental Protocol: Isolation and Purification

- Fermentation: *Aspergillus flavus* var. *columnaris* FKI-0739 was cultured in a suitable broth medium to promote the production of secondary metabolites, including **Miyakamide A1**.
- Extraction: The culture broth was separated from the mycelia by filtration. The filtrate was then extracted with an organic solvent, such as ethyl acetate, to partition the organic-soluble metabolites.
- Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques to isolate **Miyakamide A1**. This typically involves:
 - Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
 - Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Miyakamide A1** were further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure **Miyakamide A1**.

Structure Elucidation: Spectroscopic Analysis

The determination of the planar structure of **Miyakamide A1** was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial for determining the molecular formula of **Miyakamide A1**.

Experimental Protocol: Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on the purified sample to obtain the accurate mass of the molecular ion.

Table 1: Mass Spectrometry Data for **Miyakamide A1**

Parameter	Value
Ionization Mode	Positive
Molecular Ion $[M+H]^+$ (m/z)	509.2501
Calculated Mass for $C_{31}H_{33}N_4O_3$	509.2553
Molecular Formula	$C_{31}H_{32}N_4O_3$

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and HMBC, were employed to piece together the connectivity of the atoms in **Miyakamide A1**.

Experimental Protocol: NMR Spectroscopy

NMR spectra were recorded on a high-field NMR spectrometer in a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak.

Table 2: 1H and ^{13}C NMR Spectroscopic Data for **Miyakamide A1** (in $CDCl_3$)

Position	δ C (ppm)	δ H (ppm, mult., J in Hz)
N-Acetyl Group		
1'	170.1	
2'	23.1	1.95 (s)
L-Phenylalanine		
1"	171.8	
2" (α)	53.5	4.85 (m)
3" (β)	38.0	3.10 (dd, 13.8, 6.0), 3.25 (dd, 13.8, 7.0)
4" (ipso)	136.5	
5", 9" (ortho)	129.3	7.25 (m)
6", 8" (meta)	128.6	7.25 (m)
7" (para)	127.0	7.25 (m)
N-Methyl-L-Phenylalanine		
1""	172.5	
2"" (α)	60.2	5.10 (t, 7.5)
3"" (β)	36.5	3.05 (m)
4"" (ipso)	137.0	
5"", 9"" (ortho)	129.0	7.15 (m)
6"", 8"" (meta)	128.4	7.15 (m)
7"" (para)	126.8	7.15 (m)
N-CH ₃	30.5	2.80 (s)
(α Z)- α , β -Didehydrotryptamine		
1	130.5	
2 (α)	111.8	7.50 (s)

3 (β)	128.0	
4 (ipso)	125.5	
5	122.8	7.30 (d, 8.0)
6	120.0	7.10 (t, 7.5)
7	118.8	7.18 (t, 7.5)
8	111.2	7.60 (d, 8.0)
9 (indole NH)	8.10 (s)	
10 (CH ₂)	41.5	3.65 (t, 7.0)
11 (CH ₂)	25.0	2.95 (t, 7.0)
NH	6.50 (t, 6.0)	

Note: Assignments are based on COSY, HSQC, and HMBC correlations. Due to the complexity of the molecule and potential for signal overlap, some assignments are tentative.

Stereochemistry

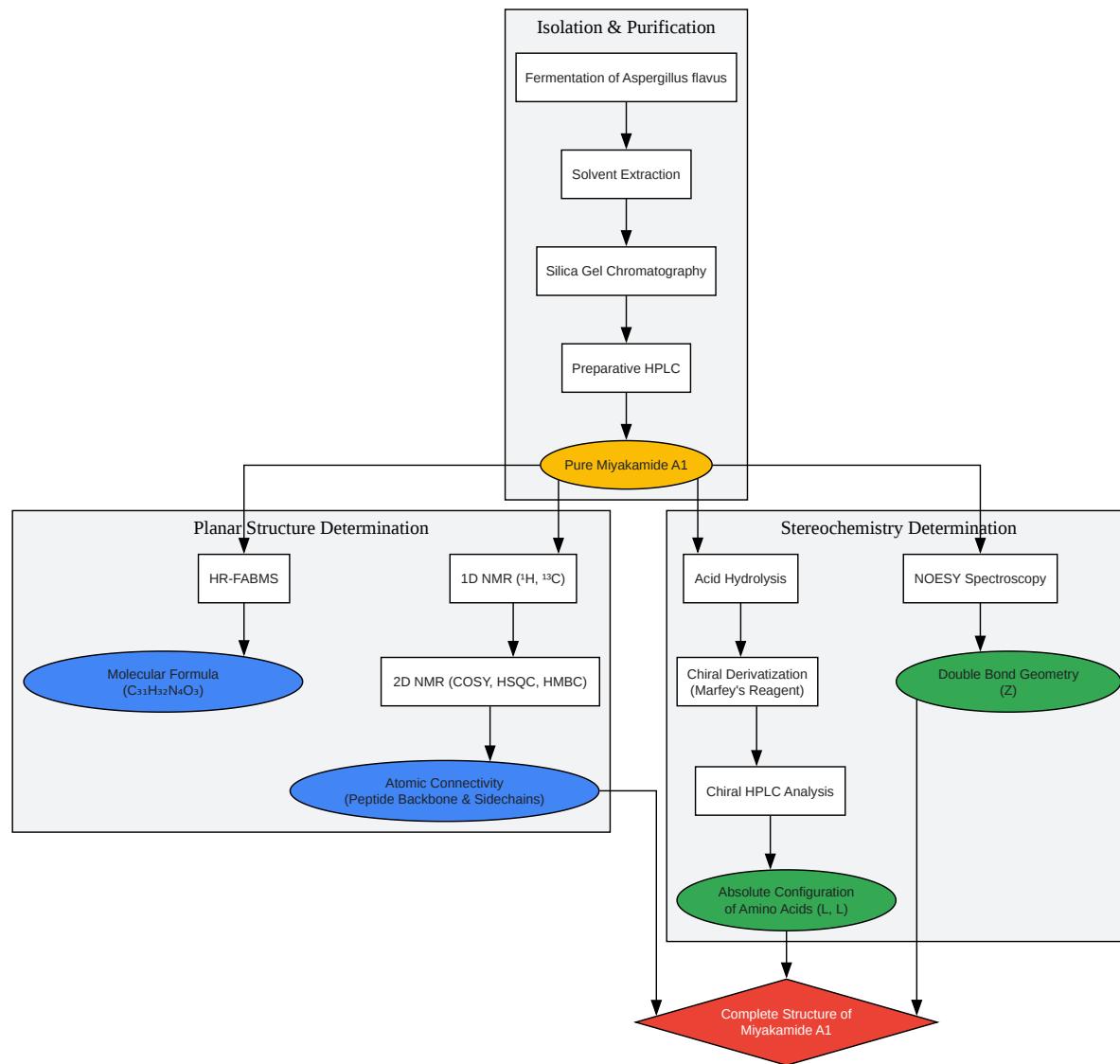
The determination of the absolute configuration of the chiral centers and the geometry of the double bond was essential for the complete stereochemical assignment of **Miyakamide A1**.

Amino Acid Configuration

The absolute stereochemistry of the amino acid residues was determined by chiral HPLC analysis of the acid hydrolysate.

Experimental Protocol: Chiral HPLC Analysis

- Hydrolysis: **Miyakamide A1** was hydrolyzed with 6N HCl to break the amide bonds and liberate the constituent amino acids.
- Derivatization: The amino acids in the hydrolysate were derivatized with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).


- HPLC Analysis: The derivatized amino acids were analyzed by reversed-phase HPLC and their retention times were compared with those of derivatized authentic L- and D-amino acid standards. This analysis confirmed the presence of L-phenylalanine and L-N-methylphenylalanine.

Geometry of the α,β -Didehydrotryptamine Double Bond

The geometry of the double bond in the didehydrotryptamine moiety was determined to be Z based on NOESY correlations and chemical shift analysis. In the ^1H NMR spectrum, the chemical shift of the α -proton is indicative of the geometry.

Logical Workflow of Structure Elucidation

The process of elucidating the structure of **Miyakamide A1** followed a logical progression from isolation to the final stereochemical assignment. This workflow is visualized in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of **Miyakamide A1**.

Conclusion

The structure of **Miyakamide A1** was unequivocally determined as N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(α Z)- α, β -didehydrotryptamine through a systematic application of modern spectroscopic and chemical techniques. The combination of mass spectrometry for molecular formula determination, extensive 1D and 2D NMR for establishing the planar structure, and chiral HPLC analysis and NOESY for stereochemical assignment provided a complete and unambiguous structural characterization. This detailed understanding of the molecular architecture of **Miyakamide A1** is fundamental for future research into its biological mechanism of action and for the design and synthesis of novel analogs with potentially improved therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Elucidation of the Structure and Stereochemistry of Miyakamide A1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15563936#miyakamide-a1-structure-elucidation-and-stereochemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com